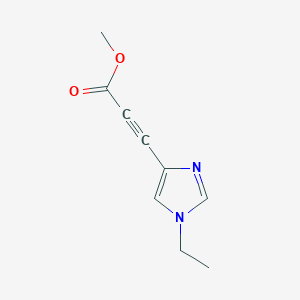![molecular formula C8H6Cl2OS B13199398 2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13199398.png)
2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde is an organic compound with the molecular formula C8H6Cl2OS It is characterized by the presence of a dichlorophenyl group attached to a sulfanylacetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde typically involves the reaction of 3,5-dichlorothiophenol with chloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid.
Reduction: 2-[(3,5-Dichlorophenyl)sulfanyl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dichlorophenyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid
- 2-[(3,5-Dichlorophenyl)sulfanyl]ethanol
- 3,5-Dichlorothiophenol
Uniqueness
2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde is unique due to the presence of both an aldehyde group and a dichlorophenyl group. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C8H6Cl2OS |
|---|---|
Molecular Weight |
221.10 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)sulfanylacetaldehyde |
InChI |
InChI=1S/C8H6Cl2OS/c9-6-3-7(10)5-8(4-6)12-2-1-11/h1,3-5H,2H2 |
InChI Key |
CGJIESXAWJDQRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)SCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


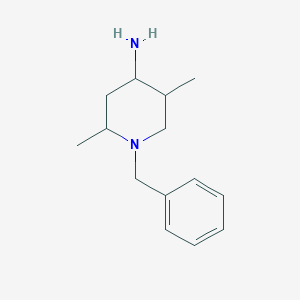


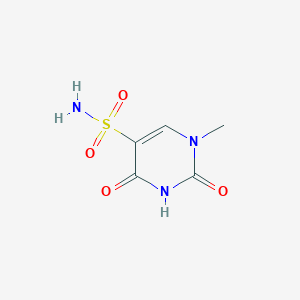

![[(2R,3S)-3-(Hydroxymethyl)pyrrolidin-2-yl]methanol](/img/structure/B13199366.png)

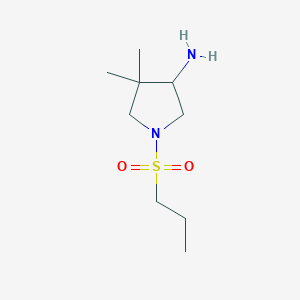

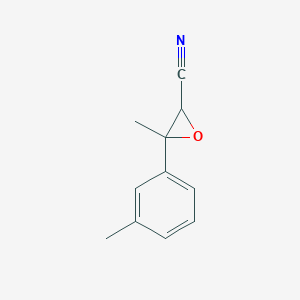
![7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13199405.png)

